S-phenacyl benzenecarbothioate
CAS No.: 49742-23-6
Cat. No.: VC21498223
Molecular Formula: C15H12O2S
Molecular Weight: 256.3g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 49742-23-6 |
---|---|
Molecular Formula | C15H12O2S |
Molecular Weight | 256.3g/mol |
IUPAC Name | S-phenacyl benzenecarbothioate |
Standard InChI | InChI=1S/C15H12O2S/c16-14(12-7-3-1-4-8-12)11-18-15(17)13-9-5-2-6-10-13/h1-10H,11H2 |
Standard InChI Key | MDBOHMNQWOBHGI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)CSC(=O)C2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)C(=O)CSC(=O)C2=CC=CC=C2 |
Introduction
Parameter | Value |
---|---|
CAS Number | 49742-23-6 |
Molecular Formula | C15H12O2S |
Molecular Weight | 256.3 g/mol |
IUPAC Name | S-phenacyl benzenecarbothioate |
InChI | InChI=1S/C15H12O2S/c16-14(12-7-3-1-4-8-12)11-18-15(17)13-9-5-2-6-10-13/h1-10H,11H2 |
InChIKey | MDBOHMNQWOBHGI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)CSC(=O)C2=CC=CC=C2 |
Table 1: Identification parameters of S-phenacyl benzenecarbothioate
Structural Features
S-phenacyl benzenecarbothioate possesses a distinctive chemical structure characterized by the following features:
Functional Groups
The compound contains several key functional groups that determine its chemical behavior:
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A thioester group (-SC(=O)-) that contributes to its reactivity
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A ketone group (phenacyl moiety) that provides electrophilic properties
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Two aromatic rings providing stability and potential for π-π interactions
Structural Comparison
S-phenacyl benzenecarbothioate shares structural similarities with other compounds but has distinct features that differentiate it from related molecules:
Compound | Molecular Formula | Key Structural Difference |
---|---|---|
S-phenacyl benzenecarbothioate | C15H12O2S | Contains both phenacyl and benzenecarbothioate groups |
S-phenyl benzenecarbothioate | C13H10OS | Lacks the additional carbonyl group of the phenacyl moiety |
S-phenyl thioacetate | C8H8OS | Contains a simpler acetate group instead of benzenecarbothioate |
Dibenzoylmethane | C15H12O2 | Contains oxygen instead of sulfur in the linking group |
Phenacyl bromide | C8H7BrO | Contains bromine instead of the thioester group |
Table 2: Structural comparison of S-phenacyl benzenecarbothioate with related compounds
Synthesis Methods
The synthesis of S-phenacyl benzenecarbothioate typically involves several methods, with the most common approach being the reaction between phenacyl bromide (or chloride) and benzenecarbothioic acid under controlled conditions.
Common Synthetic Route
The primary synthesis route involves:
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Reaction of phenacyl halide (typically phenacyl bromide) with benzenecarbothioic acid
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Use of a base such as triethylamine or pyridine to neutralize the hydrogen halide produced
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Purification through crystallization or chromatographic methods
The general reaction can be represented as:
C6H5COCH2Br + C6H5COSH → C6H5COCH2SC(=O)C6H5 + HBr
Reaction Conditions
The synthesis typically requires:
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Temperature control (usually room temperature to 60°C)
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Appropriate solvent selection (commonly acetone, tetrahydrofuran, or dichloromethane)
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Inert atmosphere to prevent oxidation of the thiol groups
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Reaction time of approximately 2-6 hours depending on conditions
Biological Activities
S-phenacyl benzenecarbothioate and its derivatives exhibit notable biological activities, particularly related to enzyme inhibition.
Enzyme Inhibition Properties
Research suggests that S-phenacyl benzenecarbothioate and structurally related compounds may function as enzyme inhibitors, specifically targeting:
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α-Amylase: Important in carbohydrate metabolism and relevant to diabetes management
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α-Glucosidase: Involved in glucose absorption and a target for anti-diabetic agents
Structure-activity relationship studies indicate that modifications to the phenacyl moiety can enhance or diminish biological efficacy, suggesting potential for the development of optimized derivatives with greater inhibitory potency.
Applications
The unique chemical structure and properties of S-phenacyl benzenecarbothioate contribute to its various applications across different fields.
Medicinal Chemistry
In medicinal chemistry, S-phenacyl benzenecarbothioate serves as:
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A potential scaffold for developing enzyme inhibitors, particularly for diabetes management
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A structural template for designing compounds with improved pharmacological profiles
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A research tool for understanding structure-activity relationships in thioester compounds
Organic Synthesis
S-phenacyl benzenecarbothioate functions as:
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An intermediate in the synthesis of more complex molecules
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A model compound for studying thioester chemistry
Research Applications
The compound has value in various research contexts:
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As a reference standard in analytical chemistry
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For studying thioester reactivity patterns
Chemical Reactivity
S-phenacyl benzenecarbothioate exhibits characteristic reactivity patterns associated with thioesters and ketones.
Thioester Reactivity
The thioester linkage (-SC(=O)-) undergoes several important reactions:
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Hydrolysis under acidic or basic conditions
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Transesterification with alcohols
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Reduction with appropriate reducing agents
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Nucleophilic substitution reactions
Carbonyl Reactivity
The ketone function of the phenacyl group participates in typical carbonyl reactions:
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Addition reactions with nucleophiles
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Condensation reactions
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Reduction to secondary alcohols
Analytical Characterization
The identification and purity assessment of S-phenacyl benzenecarbothioate can be accomplished through various analytical techniques.
Spectroscopic Methods
Key spectroscopic features include:
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IR spectroscopy: Characteristic C=O stretching bands for both the ketone and thioester groups
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NMR spectroscopy: Distinctive 1H signals for the methylene group and aromatic protons
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Mass spectrometry: Molecular ion peak at m/z 256 and characteristic fragmentation pattern
Chromatographic Analysis
Purification and analysis commonly employ:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume